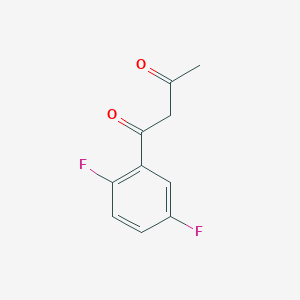

1-(2,5-Difluorophenyl)butane-1,3-dione

CAS No.:

Cat. No.: VC17549049

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F2O2 |

|---|---|

| Molecular Weight | 198.17 g/mol |

| IUPAC Name | 1-(2,5-difluorophenyl)butane-1,3-dione |

| Standard InChI | InChI=1S/C10H8F2O2/c1-6(13)4-10(14)8-5-7(11)2-3-9(8)12/h2-3,5H,4H2,1H3 |

| Standard InChI Key | SYXXDOCLDWASNH-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(=O)C1=C(C=CC(=C1)F)F |

Introduction

1-(2,5-Difluorophenyl)butane-1,3-dione is an organic compound belonging to the class of diketones. It features a butane backbone with two carbonyl groups at positions one and three, and a difluorophenyl substituent at position two. This compound is of interest in various scientific fields due to its unique properties, which are enhanced by the presence of fluorine atoms in the phenyl ring, contributing to increased lipophilicity and biological activity .

Synthesis and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)butane-1,3-dione typically involves a Claisen condensation reaction. Sodium ethoxide can be used as the base, and solvents like ethanol or tetrahydrofuran are commonly employed to facilitate the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Applications and Biological Activity

1-(2,5-Difluorophenyl)butane-1,3-dione is notable for its potential applications in medicinal chemistry and materials science. The difluorophenyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest for enzyme inhibition studies. Compounds with diketone functionalities often exhibit enzyme inhibition capabilities by forming stable complexes with active sites on enzymes.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze the molecular structure and confirm the presence of functional groups in 1-(2,5-Difluorophenyl)butane-1,3-dione. These methods provide valuable insights into the compound's molecular properties.

Research Findings and Future Directions

Research on 1-(2,5-Difluorophenyl)butane-1,3-dione is ongoing, with a focus on its potential applications in organic synthesis and medicinal chemistry. The unique properties imparted by the difluorophenyl group make it an attractive candidate for further study in these fields . Future research directions may include exploring its role in drug development and materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume